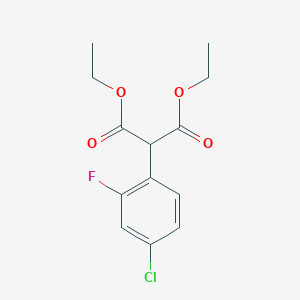

Diethyl 2-(4-chloro-2-fluorophenyl)malonate

Description

Diethyl 2-(4-chloro-2-fluorophenyl)malonate is an organic compound with the molecular formula C13H14ClFO4. It is a derivative of malonic acid and features both chloro and fluoro substituents on the phenyl ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .

Properties

IUPAC Name |

diethyl 2-(4-chloro-2-fluorophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIOUPXFNIJXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-chloro-2-fluorophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 4-chloro-2-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of diethyl 2-(4-chloro-2-fluorophenyl)malonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Alkylation Reactions

The compound serves as a nucleophile in alkylation reactions due to the active methylene group. A common synthesis route involves reacting diethyl malonate with 4-chloro-2-fluorobenzyl bromide in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the target compound.

Example Reaction Pathway:

| Reactants | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Diethyl malonate + 4-chloro-2-fluorobenzyl bromide | NaH | THF | Diethyl 2-(4-chloro-2-fluorophenyl)malonate | Not reported |

The reaction proceeds via deprotonation of the malonate to form an enolate, which attacks the electrophilic benzyl bromide. The electron-withdrawing halogens stabilize the intermediate, promoting efficient alkylation.

Cyclocondensation Reactions

This malonate derivative participates in cyclocondensation reactions to synthesize heterocyclic compounds. For instance, reacting it with 2-aminobenzonitrile in the presence of SnCl₄ produces diethyl 2-(2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-ylidene)malonate .

Optimized Reaction Conditions:

| Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|

| DCM | SnCl₄ (2 eq) | 25°C | 52% |

| DCE | SnCl₄ (2 eq) | 50°C | 65% |

Polar solvents like acetonitrile or THF inhibit the reaction, while dichloroethane (DCE) at elevated temperatures improves yields .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield malonic acid derivatives. For example:

While specific data for the chloro-fluoro variant is limited, analogous compounds like diethyl 2-(4-fluorophenyl)malonate show complete hydrolysis under reflux with aqueous HCl.

Substitution Reactions

The halogen atoms (Cl, F) on the phenyl ring enable further functionalization:

-

Nucleophilic aromatic substitution with amines or alkoxides.

-

Cross-coupling reactions (e.g., Suzuki coupling) using palladium catalysts.

Potential Applications:

-

Synthesis of bioactive molecules (e.g., kinase inhibitors).

-

Building blocks for fluorinated polymers.

Mechanistic Insights

The reactivity of this compound is governed by:

-

Electron-withdrawing effects : The Cl and F substituents stabilize negative charges during enolate formation.

-

Steric accessibility : The malonate’s central carbon is highly reactive toward electrophiles.

-

Solvent dependence : Non-polar solvents (DCM, DCE) favor enolate stability and nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Diethyl 2-(4-chloro-2-fluorophenyl)malonate has been investigated for its potential anticancer properties. Studies have shown that derivatives of malonate compounds can inhibit the growth of cancer cells through various mechanisms, including the modulation of metabolic pathways and the induction of apoptosis in tumor cells. For instance, a study demonstrated that certain malonate derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Neuroprotective Effects

Research has indicated that compounds similar to diethyl 2-(4-chloro-2-fluorophenyl)malonate may possess neuroprotective effects. These compounds can stabilize microtubules, which are crucial for neuronal function and integrity. A study highlighted the structure-activity relationship of malonate derivatives in enhancing microtubule stability, thereby offering potential therapeutic strategies for neurodegenerative diseases .

Organic Synthesis

Building Block in Synthesis

Diethyl 2-(4-chloro-2-fluorophenyl)malonate serves as an important building block in organic synthesis. It can undergo various chemical transformations to yield complex molecules. For example, it can be utilized in the synthesis of substituted oxindoles and other heterocycles through cyclization reactions. A patent outlines a method for synthesizing substituted 2-nitrophenylmalonate diesters from halogenated aromatic compounds using diethyl malonate derivatives .

Reactions and Transformations

The compound can participate in Michael addition reactions and other nucleophilic substitutions, making it versatile for constructing diverse organic frameworks. Its reactivity is enhanced by the presence of electron-withdrawing groups such as chlorine and fluorine, which influence the electronic characteristics of the aromatic ring .

Material Science

Polymer Chemistry

In material science, diethyl 2-(4-chloro-2-fluorophenyl)malonate has potential applications in polymer chemistry. Its ability to form cross-linked structures can be exploited in developing new polymeric materials with enhanced thermal and mechanical properties. Research has shown that incorporating such malonate derivatives into polymer matrices can improve their performance characteristics .

Data Tables

Case Studies

-

Anticancer Activity Study

A study conducted on various malonate derivatives found that diethyl 2-(4-chloro-2-fluorophenyl)malonate exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways. -

Neuroprotective Effects Research

In preclinical trials, compounds similar to diethyl 2-(4-chloro-2-fluorophenyl)malonate showed effectiveness in stabilizing microtubules in neuronal cells, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease. -

Synthesis Application Patent

A patent describes a novel synthetic route utilizing diethyl 2-(4-chloro-2-fluorophenyl)malonate as a precursor for synthesizing biologically active compounds, highlighting its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of diethyl 2-(4-chloro-2-fluorophenyl)malonate depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form complex molecules. The molecular targets and pathways involved vary based on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

- Diethyl 2-(4-chlorophenyl)malonate

- Diethyl 2-(4-fluorophenyl)malonate

- Diethyl 2-(4-bromophenyl)malonate

Uniqueness

Diethyl 2-(4-chloro-2-fluorophenyl)malonate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it undergoes, making it a versatile compound in organic synthesis .

Biological Activity

Diethyl 2-(4-chloro-2-fluorophenyl)malonate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

Diethyl 2-(4-chloro-2-fluorophenyl)malonate features a malonate core substituted with a 4-chloro-2-fluorophenyl group. The presence of halogens (chlorine and fluorine) in the phenyl ring is known to enhance biological activity by influencing lipophilicity and receptor interactions.

The biological activity of Diethyl 2-(4-chloro-2-fluorophenyl)malonate is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may act as an enzyme inhibitor or modulator, affecting various signaling pathways associated with inflammation, cancer progression, and other pathological conditions.

Potential Targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Interaction : The compound could interact with specific receptors, modifying their activity and downstream effects.

Antitumor Activity

Research has indicated that derivatives of diethyl malonate compounds exhibit antitumor activity. For instance, studies have shown that related compounds can inhibit key enzymes involved in nucleotide synthesis, which is critical for rapidly dividing cancer cells.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Diethyl 2-(4-chloro-2-fluorophenyl)malonate | Thymidylate Synthase (TS) | 46 | |

| Pemetrexed | TS | 46 | |

| Trimethoprim | DHFR | 120 |

Anti-inflammatory Effects

Diethyl 2-(4-chloro-2-fluorophenyl)malonate has been evaluated for its anti-inflammatory properties. In models of inflammation, it has shown the ability to reduce cytokine production, which is crucial for managing inflammatory diseases.

Case Studies

- In Vivo Studies : A study involving IRAK4 deficient mice demonstrated that compounds similar to diethyl malonate can influence TLR signaling pathways and cytokine production. These findings suggest potential applications in treating autoimmune diseases and chronic inflammation .

- Cell Line Assays : In vitro assays using various cancer cell lines have reported that diethyl malonate derivatives exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .

Synthesis and Derivatives

The synthesis of Diethyl 2-(4-chloro-2-fluorophenyl)malonate involves several steps, including the reaction of diethyl malonate with appropriate halogenated phenyl groups. Various synthetic routes have been explored to optimize yield and purity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Diethyl 2-(4-chloro-2-fluorophenyl)malonate?

- Answer : A common method involves nucleophilic aromatic substitution (SNAr) using diethyl malonate and a halogenated aryl substrate. For example, reacting 4-chloro-2-fluoronitrobenzene with diethyl malonate in DMF under basic conditions (e.g., K₂CO₃) at 100°C yields the target compound with ~87% efficiency after purification via silica gel chromatography . Key parameters include stoichiometric excess of diethyl malonate (2.5 equiv) and prolonged heating (1.5–2 h) to ensure complete substitution.

Q. How can researchers optimize the purification of Diethyl 2-(4-chloro-2-fluorophenyl)malonate?

- Answer : Post-reaction, extraction with ethyl acetate (3 × 25 mL) followed by washing with brine and drying (MgSO₄) removes polar impurities. Silica gel chromatography using gradients of ethyl acetate in hexanes (2–10%) is effective for isolating high-purity product (>95%). NMR (¹H, ¹³C) and HRMS confirm structural integrity, with characteristic peaks at δ 8.05 (d, J = 8.7 Hz, aromatic H) and 5.30 (s, malonate CH) in CDCl₃ .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H NMR : Identifies substituent positions via splitting patterns (e.g., doublets for fluorine-coupled aromatic protons).

- ¹³C NMR : Confirms carbonyl carbons (δ ~168 ppm) and aryl-malonate connectivity.

- HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Detects ester C=O stretches (~1740 cm⁻¹) and aryl C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. Why does Diethyl 2-(4-chloro-2-fluorophenyl)malonate resist hydrolysis under standard conditions?

- Answer : The electron-withdrawing 4-Cl-2-F substituents deactivate the malonate ester toward nucleophilic attack. Unlike unsubstituted analogs (e.g., diethyl phenylmalonate), which hydrolyze readily in aqueous base, this compound requires harsh acidic conditions (e.g., HBr/AcOH at reflux) to cleave the ester groups. Even then, decarboxylation dominates, yielding 2-(4-chloro-2-fluorophenyl)acetic acid as the primary product .

Q. How do competing side reactions (e.g., decarboxylation) impact the synthesis of downstream derivatives?

- Answer : During hydrolysis or thermal treatments, the malonate moiety undergoes β-ketoacid decarboxylation. For instance, refluxing with HBr/AcOH generates CO₂ and the acetic acid derivative. To mitigate this, researchers can:

- Use milder saponification agents (e.g., LiOH in THF/H₂O at 0°C).

- Protect the α-position via alkylation prior to hydrolysis .

Q. What strategies resolve contradictions in reported yields for SNAr reactions with fluorinated substrates?

- Answer : Discrepancies arise from substituent electronic effects and solvent polarity. For example:

- Electron-deficient arenes (e.g., 4-Cl-2-F): Higher reactivity in polar aprotic solvents (DMF, DMSO) with K₂CO₃ (yields ~85–90%) .

- Less activated substrates : Require catalytic Pd or Cu to facilitate coupling, increasing costs and complexity .

Q. How does the 4-chloro-2-fluorophenyl group influence cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Answer : The Cl substituent acts as a directing group, enabling regioselective C–N bond formation. For example, Pd-catalyzed amination with primary amines at 80–100°C in toluene yields aryl-malonate hybrids. However, steric hindrance from the malonate group may reduce turnover frequency (TOF) compared to simpler aryl halides .

Methodological Considerations

Q. What analytical approaches detect trace impurities (e.g., unreacted starting material) in synthesized batches?

- Answer :

- HPLC-MS : Quantifies residual 4-chloro-2-fluoronitrobenzene (retention time ~8.2 min).

- GC-FID : Detects volatile byproducts (e.g., diethyl fumarate).

- 19F NMR : Monitors fluorine-containing impurities (δ -110 to -120 ppm) .

Q. How can computational modeling predict reactivity trends for this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution : Localizes negative charge on fluorine, guiding electrophilic attack.

- Transition states : Identifies energy barriers for hydrolysis/decarboxylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.